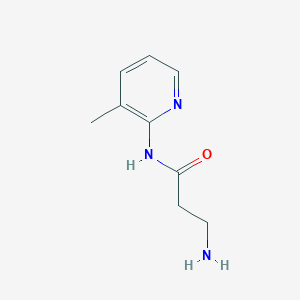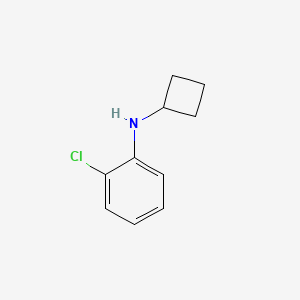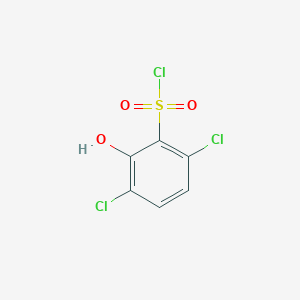
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl3O3S and a molecular weight of 261.51 g/mol . This compound is a sulfonyl chloride derivative, characterized by the presence of two chlorine atoms and a hydroxyl group on a benzene ring, along with a sulfonyl chloride group. It is primarily used in research and development projects due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. In these reactions, the benzene ring undergoes substitution by electrophiles, maintaining its aromaticity . The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate, which then loses a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity. The use of appropriate catalysts and controlled reaction conditions would be essential for efficient production.
化学反応の分析
Types of Reactions
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions. Catalysts like metal halides (e.g., FeBr3, AlCl3) are often used to facilitate electrophilic aromatic substitution .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters .
科学的研究の応用
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is utilized in various scientific research applications, including:
作用機序
The mechanism of action for 3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is facilitated by the electron-withdrawing effects of the chlorine atoms and the sulfonyl chloride group, which make the compound highly electrophilic .
類似化合物との比較
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: This compound is similar in structure but has the chlorine atoms in different positions on the benzene ring.
2,4-Dichlorophenol-6-sulfonyl chloride: Another structurally related compound with different chlorine atom positions.
Uniqueness
3,6-Dichloro-2-hydroxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine atoms and a hydroxyl group in specific positions makes it distinct from other similar compounds .
特性
分子式 |
C6H3Cl3O3S |
|---|---|
分子量 |
261.5 g/mol |
IUPAC名 |
3,6-dichloro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3Cl3O3S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2,10H |
InChIキー |
GNENQJMFGIEEAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)O)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B13253112.png)
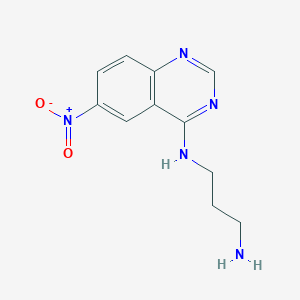

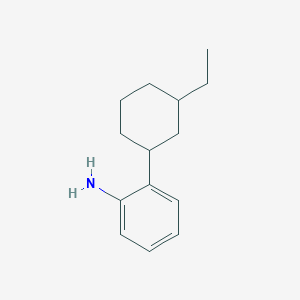
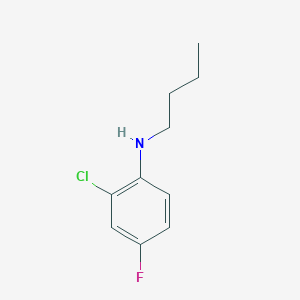
![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)

![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253166.png)
![3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
![4-[(2-Ethylcyclohexyl)amino]butan-2-ol](/img/structure/B13253168.png)
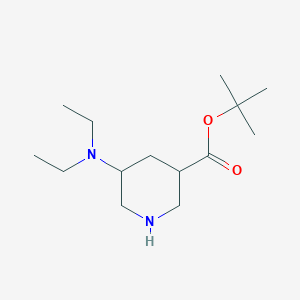
![1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate](/img/structure/B13253173.png)
